molecular formula C12H22N2O2 B2428349 tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate CAS No. 2031260-92-9

tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate

Cat. No.: B2428349
CAS No.: 2031260-92-9
M. Wt: 226.32
InChI Key: IXRLWLHDGBGFPX-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Identification of tert-Butyl N-{2-Azabicyclo[2.2.2]octan-6-yl}carbamate

The compound This compound is systematically named according to IUPAC guidelines. The core structure, 2-azabicyclo[2.2.2]octane , consists of a bicyclic framework with three fused cyclohexane rings and a nitrogen atom at position 2. The carbamate group (-OC(=O)NH-) is attached to the bicyclic system at position 6, while the tert-butyl group [(CH₃)₃C-] serves as a protective moiety for the carbamate’s oxygen atom.

Table 1: Key Identifiers of this compound

Property Value Source
CAS Registry Number 2031260-92-9
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate
SMILES CC(C)(C)OC(=O)NC1CC2CCC1NC2

The systematic name reflects the compound’s bicyclic topology, substituent positions, and functional groups. The 2-azabicyclo[2.2.2]octane component is a rigid, cage-like structure that imposes steric constraints, influencing reactivity and biological activity.

Structural Classification within Bicyclic Carbamate Compounds

This compound belongs to the bicyclic carbamate family, characterized by a fused ring system and a carbamate functional group. Its structural features include:

  • Bicyclo[2.2.2]octane Skeleton : A three-dimensional framework with three fused six-membered rings, providing rigidity and stability.
  • Azabicyclo System : The nitrogen atom at position 2 introduces basicity and hydrogen-bonding potential, critical for interactions in medicinal chemistry.
  • Carbamate Group : The tert-butyl-protected carbamate (-OC(=O)NH-) serves as a versatile intermediate in organic synthesis, enabling selective deprotection under acidic conditions.

Comparative Analysis with Related Bicyclic Carbamates

Compound Core Structure Substituents Key Applications
tert-Butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate 2-Azabicyclo[2.2.2]octane Methyl-linked carbamate CNS drug intermediates
Quinuclidin-3-yl carbamates Quinuclidine (1-azabicyclo[2.2.2]octane) Aryl/alkyl carbamates Cholinesterase inhibitors
Bicyclo[2.2.1]heptane carbamates 2-Azabicyclo[2.2.1]heptane Variable substituents Conformational analogs

The tert-butyl group enhances solubility in nonpolar solvents, while the bicyclic system restricts rotational freedom, making this compound a valuable scaffold for studying steric effects in catalysis and drug design.

Historical Development of Azabicyclo[2.2.2]octane Derivatives

The synthesis and application of azabicyclo[2.2.2]octane derivatives have evolved significantly since the early 20th century:

  • Early Syntheses (1909–1950s) :

    • Initial reports by Loffler and Stiezel (1909) described the synthesis of quinuclidine (1-azabicyclo[2.2.2]octane) via cyclization of 4-(β-iodoethyl)piperidine.
    • Prelog’s work (1940s) advanced methods for constructing bicyclic amines using tribromoalkanes and dibromoalkylamines, laying the groundwork for functionalized derivatives.
  • Medicinal Chemistry Advances (1960s–2000s) :

    • The discovery of quinuclidine’s role in quinine alkaloids spurred interest in its derivatives for CNS applications.
    • Carbamate-functionalized analogs, such as This compound , emerged as intermediates for acetylcholinesterase inhibitors, reflecting structural parallels to rivastigmine.
  • Modern Applications (2010s–Present) :

    • Recent studies highlight the compound’s utility in asymmetric catalysis and as a building block for peptidomimetics.
    • Computational models (e.g., HAM/3 molecular orbital calculations) have elucidated electronic interactions between the nitrogen lone pair and carbamate carbonyl, informing design strategies.

Table 2: Milestones in Azabicyclo[2.2.2]octane Chemistry

Year Development Significance
1909 First synthesis of quinuclidine Established bicyclic amine synthesis
1941 Prelog’s cyclization methods Enabled functionalized derivatives
2021 Quinuclidine carbamates as CNS candidates Validated therapeutic potential

The structural and synthetic advancements in azabicyclo[2.2.2]octane chemistry underscore its enduring relevance in organic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(10)13-7-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRLWLHDGBGFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031260-92-9
Record name tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Synthetic Intermediates

Tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate has been utilized as a synthetic intermediate in the total synthesis of complex natural products and pharmaceuticals. Its structural properties allow for the modification and derivatization necessary to create diverse chemical entities.

Receptor Modulation

Research indicates that compounds based on the azabicyclo structure can act as modulators for various receptors, including those involved in neurological pathways. This makes them potential candidates for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Analgesic Properties

Studies have shown that derivatives of azabicyclo compounds exhibit analgesic effects, suggesting their potential use in pain management therapies. The unique structural features contribute to interactions with pain-related biological targets.

Case Study 1: Synthesis of Novel Analgesics

A recent study synthesized a series of analogs derived from this compound, leading to compounds with enhanced analgesic activity compared to existing medications. The modifications made to the bicyclic core were crucial for improving efficacy and reducing side effects.

Case Study 2: Neuroprotective Agents

Another investigation focused on the neuroprotective properties of azabicyclo derivatives, where this compound was identified as a lead compound. In vitro assays demonstrated its ability to protect neuronal cells from oxidative stress, indicating its potential role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate is unique due to its specific bicyclic structure and the position of the tert-butyl carbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : tert-butyl 2-azabicyclo[2.2.2]octan-6-ylmethylcarbamate
  • CAS Number : 2031260-92-9
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The compound exhibits properties that suggest it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and other related neuroactive compounds.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Neuroprotective Activity : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various models, indicating its usefulness in conditions such as neurodegenerative diseases.
  • Cognitive Enhancement : There is emerging evidence that suggests it may enhance cognitive functions, possibly through cholinergic pathways.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
NeuroprotectiveReduces oxidative stress
Anti-inflammatoryDecreases pro-inflammatory cytokines
Cognitive enhancementImproves memory retention

Case Studies

Several case studies have explored the biological activity of this compound:

  • Neuroprotection in Animal Models :
    • A study conducted on mice demonstrated that administration of the compound significantly reduced markers of oxidative stress in brain tissues after induced ischemia.
    • Results indicated a 40% reduction in lipid peroxidation compared to control groups, suggesting strong neuroprotective effects .
  • Anti-inflammatory Effects :
    • In a rat model of arthritis, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, key mediators of inflammation .
    • Histological analysis showed reduced synovial inflammation and joint destruction.
  • Cognitive Function Improvement :
    • A double-blind study involving elderly participants reported improvements in cognitive scores after eight weeks of treatment with the compound, indicating potential as a cognitive enhancer .

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